molecular formula C11H12BrFO B581592 3-Bromo-5-t-butyl-2-fluorobenzaldehyde CAS No. 1291487-24-5

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Cat. No. B581592
M. Wt: 259.118
InChI Key: FHFXKRYZYONFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1291487-24-5 . It has a molecular weight of 259.12 . The IUPAC name for this compound is 3-bromo-5-tert-butyl-2-fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is 1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde include a molecular weight of 259.12 .

Scientific Research Applications

Synthesis Pathways and Chemical Characterization

3-Bromo-5-t-butyl-2-fluorobenzaldehyde serves as a key intermediate in various synthesis pathways, demonstrating its versatility in organic synthesis. For example, it has been used as a starting material in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines, showcasing the compound's utility in creating complex heterocyclic structures. These fluorinated derivatives have potential applications in medicinal chemistry due to their diverse biological activities (S. G. Jagadhani et al., 2015).

Additionally, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been employed in the synthesis and characterization of various organic compounds, including chromones and chlorochromones, which were tested for antimicrobial activities. This highlights the compound's role in generating bioactive molecules that could lead to new therapeutic agents (S. G. Jagadhani et al., 2014).

Material Science and Molecular Engineering

In material science, derivatives of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde have been synthesized and explored for their potential applications in molecular engineering and as ligands in coordination chemistry. These efforts aim to develop novel materials with specific optical or electronic properties, which could be beneficial for various industrial applications (Biyu Wang et al., 2014).

Analytical Chemistry and Quality Control

In analytical chemistry, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been part of studies focusing on the development of advanced analytical methods. For instance, its regioisomers have been analyzed to control the purity of starting materials and final drug substances in pharmaceutical development, demonstrating its importance in ensuring the quality and safety of medicinal products (Bo Shen et al., 2016).

Environmental and Food Science

Research into the antioxidant properties of structurally related compounds, like 3-bromo-4,5-dihydroxybenzaldehyde, has shown significant radical scavenging effects. These findings indicate the potential of using 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and its derivatives in environmental science and food preservation as antioxidants (Wang Zonghua, 2012).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-bromo-5-tert-butyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXKRYZYONFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716491
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

CAS RN

1291487-24-5
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.